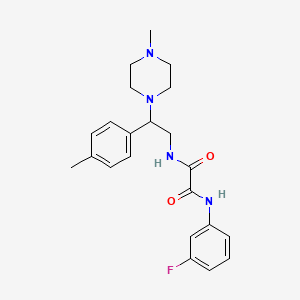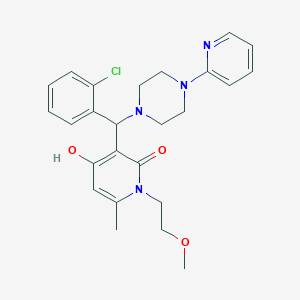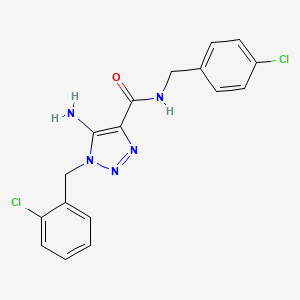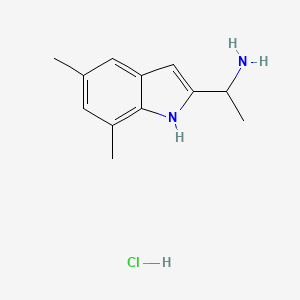
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and functional groups that can provide insight into the analysis of the compound . For instance, the presence of a 4-methylpiperazinyl group is discussed in the context of phosphoric triamides in the second paper, which could suggest similar synthetic routes or chemical behaviors in the compound of interest .
Synthesis Analysis
The synthesis of compounds with complex structures such as the one described often involves multi-step reactions, starting from simpler precursors. While the exact synthesis of "N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide" is not detailed in the provided papers, the synthesis of related phosphoric triamides containing a 4-methylpiperazinyl group is described in the second paper. This involves characterizations by NMR, IR, Mass spectroscopy, and elemental analysis . These techniques are likely applicable to the synthesis analysis of the compound , ensuring the correct structure and purity of the final product.
Molecular Structure Analysis
The molecular structure of compounds is typically elucidated using spectroscopic methods and quantum chemical calculations, as mentioned in the second paper. For the compound of interest, similar methods such as NMR, IR, and Mass spectroscopy would be used to determine its structure. Quantum chemical calculations, like those performed in the second paper using HF and B3LYP methods with the 6-31+G** basis set, would provide theoretical confirmation of the molecular structure .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall molecular structure. The first paper discusses a fluorogenic reagent for the analysis of primary amines, which suggests that the compound , with its piperazinyl group, might also interact with primary amines or be used in similar detection methods . The stability of the fluorescent derivatives in both acidic and basic solutions, as mentioned in the first paper, could also be relevant for the chemical reactions analysis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its functional groups and molecular interactions. The first paper indicates that the fluorogenic reagent it discusses is hydrophobic and can be analyzed in reversed-phase HPLC . This suggests that "N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide" may also exhibit hydrophobic properties due to the presence of aromatic rings and a piperazinyl group. Additionally, the nuclear quadrupole coupling constants (NQCCs) discussed in the second paper for various atoms in phosphoric triamides could provide a basis for predicting similar properties in the compound of interest .
科学的研究の応用
1. Crystal Structure and Chemical Analysis
Research by Ozbey, Kuş, and Göker (2001) focused on the crystal structure and chemical analysis of a related compound, highlighting the importance of structural determination in understanding the properties and potential applications of such complex molecules (Ozbey, Kuş, & Göker, 2001).
2. Antimicrobial and Antifungal Applications
Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating its potential in creating derivatives with antimicrobial properties (Mamedov et al., 2016).
3. Antitumor Activity
Ding et al. (2016) synthesized novel 1,2,4-triazole Schiff bases containing a similar piperazine group and evaluated their antitumor activity, indicating the potential use of these compounds in cancer research (Ding et al., 2016).
4. Neurological Studies
Research by Piccoli et al. (2012) on compounds with similar structural elements explored the role of Orexin-1 Receptor in compulsive food consumption, contributing to the understanding of neurological mechanisms and potential therapeutic applications (Piccoli et al., 2012).
5. Antimicrobial Synthesis and Evaluation
Sheu et al. (2003) synthesized and evaluated certain fluoroquinolone derivatives, including compounds structurally similar to N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, for their antimicrobial activities, contributing to infectious disease research (Sheu et al., 2003).
特性
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-6-8-17(9-7-16)20(27-12-10-26(2)11-13-27)15-24-21(28)22(29)25-19-5-3-4-18(23)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIGNPOBNKFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1-cyanocyclohexyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B3006203.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B3006204.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3006205.png)
![N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide](/img/structure/B3006206.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)

![(4-Ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3006210.png)
![5-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3006211.png)
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B3006214.png)
![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/no-structure.png)